

DDO-02001: A Technical Overview of a Novel Kv1.5 Potassium Channel Blocker

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Compound of Interest

Compound Name: DDO-02001

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Introduction

DDO-02001 is an arylmethylpiperidine derivative that has been identified as a moderately potent blocker of the Kv1.5 potassium channel.[1][2] The Kv1.5 channel, encoded by the KCNA5 gene, is a voltage-gated potassium channel that conducts the ultra-rapid delayed rectifier potassium current (IKur).[1] This current plays a crucial role in the repolarization of the cardiac action potential, particularly in the atria.[1] Due to its atrial-specific expression, the Kv1.5 channel is a promising therapeutic target for the treatment of atrial fibrillation (AF), as its inhibition can prolong the atrial effective refractory period without significantly affecting ventricular electrophysiology.[1] **DDO-02001** has served as a lead compound in the development of more potent Kv1.5 inhibitors for potential antiarrhythmic applications.[1]

Quantitative Data

The inhibitory potency of **DDO-02001** on the Kv1.5 potassium channel has been quantified using electrophysiological methods. The key quantitative data is summarized in the table below.

Compound	Target	Assay Type	Cell Line	IC50	Reference
DDO-02001	Kv1.5 Potassium Channel	Whole-Cell Patch Clamp	Not Specified	17.7 μ M	Zhao L, et al. 2022[1][2]

Experimental Protocols

The following is a detailed description of the whole-cell patch-clamp methodology typically employed for the electrophysiological evaluation of Kv1.5 channel inhibitors like **DDO-02001**. While the original study on **DDO-02001** did not provide exhaustive details, this protocol is based on established standards for assessing Kv1.5 channel pharmacology.

Cell Culture and Transfection

HEK293 (Human Embryonic Kidney 293) cells are commonly used for the heterologous expression of ion channels.[3] These cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μ g/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂. For electrophysiological recordings, cells are transiently or stably transfected with a plasmid encoding the human Kv1.5 channel alpha subunit (KCNA5).

Electrophysiological Recordings

Whole-cell patch-clamp recordings are performed at room temperature (22-25°C) using an patch-clamp amplifier.[1]

Solutions:

- Extracellular Solution (in mM): 130 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 12.5 Dextrose. The pH is adjusted to 7.4 with NaOH.[4]
- Intracellular (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 5 EGTA, 10 HEPES, 1.5 MgATP. The pH is adjusted to 7.3 with KOH.[4]

Recording Procedure:

- Borosilicate glass pipettes are pulled to a resistance of 4-6 M Ω when filled with the intracellular solution.[\[1\]](#)
- A high-resistance seal (>1 G Ω) is formed between the pipette tip and the cell membrane.[\[1\]](#)
- The cell membrane is then ruptured by gentle suction to achieve the whole-cell configuration.[\[1\]](#)
- Series resistance is compensated to minimize voltage errors.[\[1\]](#)
- Cells are held at a holding potential of -80 mV.
- Kv1.5 currents are elicited by a series of depolarizing voltage steps. A typical protocol to determine the current-voltage (I-V) relationship involves stepping the membrane potential from -80 mV to +60 mV in 10 mV increments for 400-500 ms, followed by a repolarizing step to -40 mV to record tail currents.

Data Analysis for IC50 Determination

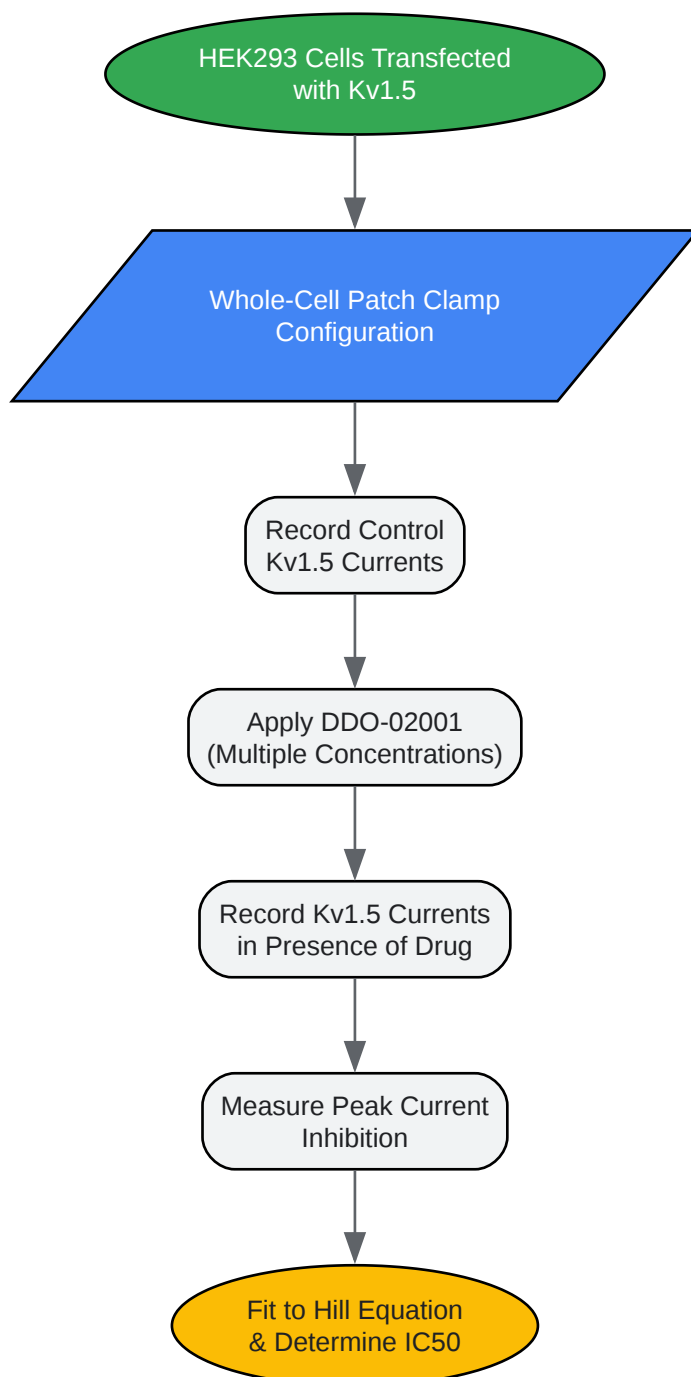
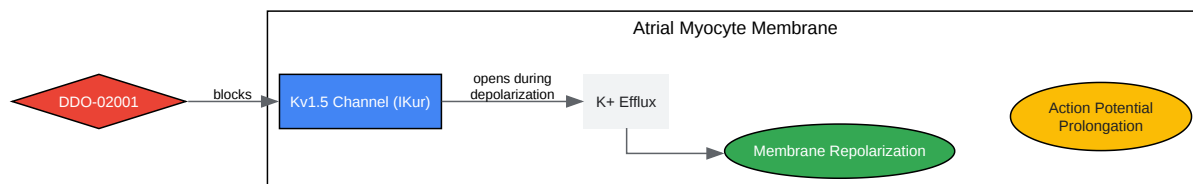
To determine the half-maximal inhibitory concentration (IC50), the following steps are taken:

- Control Kv1.5 currents are recorded in the absence of the test compound.
- The cells are then perfused with various concentrations of **DDO-02001**.
- The peak outward current at a specific depolarizing voltage (e.g., +40 mV) is measured before and after drug application.
- The percentage of current inhibition is calculated for each concentration.
- The concentration-response data are fitted to the Hill equation to determine the IC50 value.

Visualizations

Signaling Pathway of Kv1.5 Inhibition

The following diagram illustrates the role of the Kv1.5 channel in atrial action potential repolarization and the mechanism of its blockade by an inhibitor like **DDO-02001**.



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